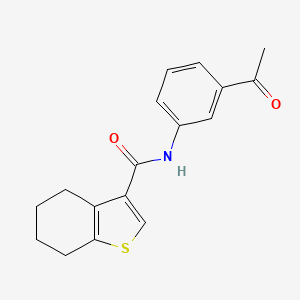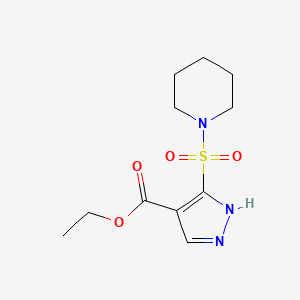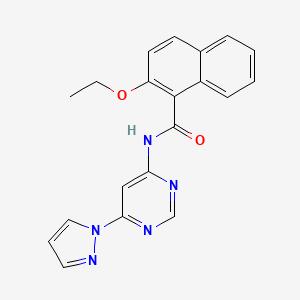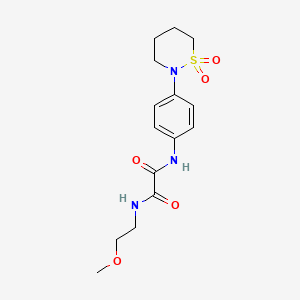![molecular formula C13H18N2O4S2 B2426395 1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one CAS No. 896375-18-1](/img/structure/B2426395.png)
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]ethan-1-one is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings
Mechanism of Action
Target of Action
The primary target of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds, such as 2,8-diaza-spiro[45]decane derivatives, have been found to exhibit biological activity as inhibitors of FGFR4, vanin-1 enzyme, and 17β-HSD1 .
Mode of Action
The exact mode of action of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4It’s worth noting that similar compounds have been found to interact with their targets to inhibit their function . For instance, as FGFR4 inhibitors, they could potentially block the signaling pathway of this receptor, which plays a crucial role in cell proliferation and differentiation .
Biochemical Pathways
For instance, as FGFR4 inhibitors, they could potentially affect the FGFR signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds have been found to exhibit biological activity, including the inhibition of fgfr4, which could potentially lead to the suppression of cell proliferation and differentiation .
Preparation Methods
The synthesis of 1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the acetyl and thienylsulfonyl groups . Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using catalytic hydrogenation and oxidation reactions .
Chemical Reactions Analysis
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Scientific Research Applications
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar compounds to 1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one include:
8-oxa-2-azaspiro[4.5]decane: Known for its biological activity and use as a scaffold in drug discovery.
1,3,8-triazaspiro[4.5]decane-2,4-dione: A novel delta opioid receptor-selective agonist with potential therapeutic applications.
1,6,9-trioxaspiro[4.5]decane: Found in natural products and known for its biological activity.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-11(16)14-6-4-13(5-7-14)15(8-9-19-13)21(17,18)12-3-2-10-20-12/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAZCSTCOCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile](/img/structure/B2426314.png)






![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2426329.png)
![3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B2426330.png)


![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)
![3-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2426334.png)
![(E)-3-(2,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2426335.png)
